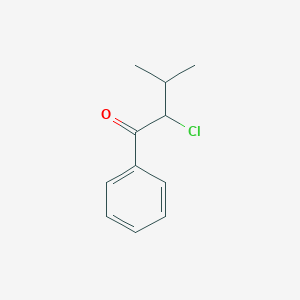
Hydantoin, 1,3-bis(methoxymethyl)-5,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin is a chemical compound that belongs to the class of hydantoins Hydantoins are heterocyclic organic compounds that contain a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin typically involves the reaction of diphenylhydantoin with formaldehyde and methanol. The reaction is carried out under acidic conditions, usually using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
[ \text{Diphenylhydantoin} + 2 \text{CH}_2\text{O} + 2 \text{CH}_3\text{OH} \rightarrow \text{1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin} + 2 \text{H}_2\text{O} ]
The reaction is typically conducted at a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin can be compared with other similar compounds, such as:
Diphenylhydantoin: The parent compound, which lacks the methoxymethyl groups.
1,3-Bis(methoxymethyl)urea: A similar compound with urea instead of hydantoin.
1,3-Bis(dimethylaminomethyl)thiourea: A thiourea derivative with similar functional groups.
Uniqueness
The uniqueness of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin lies in its specific chemical structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
55251-07-5 |
|---|---|
分子式 |
C19H20N2O4 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
1,3-bis(methoxymethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4/c1-24-13-20-17(22)19(15-9-5-3-6-10-15,16-11-7-4-8-12-16)21(14-25-2)18(20)23/h3-12H,13-14H2,1-2H3 |
InChI 键 |
JYBQVRLPBXPNCF-UHFFFAOYSA-N |
规范 SMILES |
COCN1C(=O)C(N(C1=O)COC)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-(Benzyloxy)ethenyl]benzene](/img/structure/B13964691.png)







![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)


